N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 2. The ethyl linker connects this core to a 2,3-dimethoxy-substituted benzamide moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes or receptors. The pyridazinone ring system is known for its role in modulating biological activity, particularly in antipyretic, antimicrobial, and anti-inflammatory agents . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the dimethoxybenzamide moiety may contribute to binding interactions via hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUWAZGRLPXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common route includes the formation of the pyridazine ring followed by the introduction of the chlorophenyl group and the dimethoxybenzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Pyridazinone derivatives are widely studied due to their versatile pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Target vs. 6h (Antipyrine Hybrid): The target compound lacks the antipyrine (pyrazolone) moiety present in 6h, which is critical for COX-2 inhibition in antipyrine derivatives.
- Target vs. 1,3,5-Oxadiazine Derivatives: Oxadiazines (e.g., ) exhibit different reactivity due to their sulfur-containing synthesis pathways (e.g., dehydrosulfurization with DCC or I₂/Et₃N).
- Benzamide Substituents : The 2,3-dimethoxybenzamide group in the target contrasts with simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Methoxy groups may enhance metabolic stability compared to hydroxyl or methyl substituents.
Pharmacological Potential
While biological data for the target compound are unavailable, structurally related compounds show diverse activities:
- 6h and Analogues: Antipyrine hybrids exhibit anti-inflammatory and analgesic properties due to pyrazolone and pyridazinone synergism .
- 1,3,5-Oxadiazines : Used in agrochemicals and antivirals, leveraging their electrophilic trichloromethyl group .
- Dimethoxybenzamides : Found in kinase inhibitors (e.g., ), where methoxy groups stabilize binding interactions.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.83 g/mol. The structure features a pyridazinone core, an ethyl side chain, and two methoxy groups on a benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O4 |
| Molecular Weight | 393.83 g/mol |
| CAS Number | 922881-84-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
- Substitution with 4-Chlorophenyl Group : Electrophilic aromatic substitution introduces the chlorophenyl group.
- Alkylation : The pyridazinone core is alkylated with an ethyl halide.
- Formation of the Benzamide : The final step involves amide bond formation with 2,3-dimethoxybenzoic acid derivatives.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various benzothiazole derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) using the MTT assay. The results demonstrated that modifications at specific positions on the benzothiazole scaffold can enhance antitumor properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and apoptosis.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of similar compounds.
- Method : MTT assays were performed on various cancer cell lines.
- Findings : Certain derivatives showed selective cytotoxicity towards cancer cells compared to normal cells.
-
Mechanistic Insights :
- Objective : To explore how structural modifications affect biological activity.
- Method : Flow cytometric analysis to identify apoptotic pathways.
- Findings : Indicated that compounds could induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
